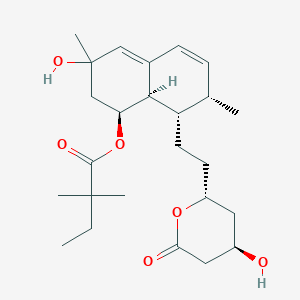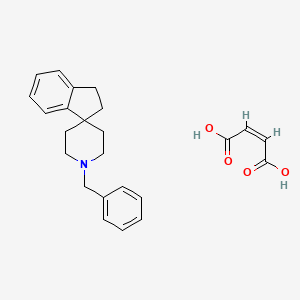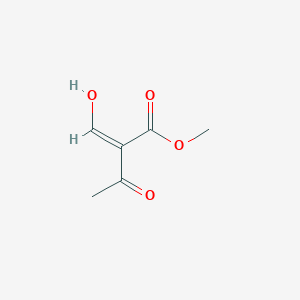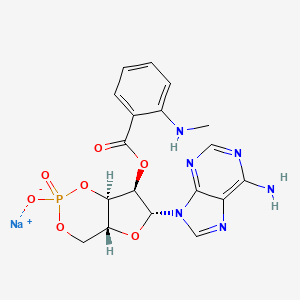
3-Hydroxy Simvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Simvastatin is a useful research compound. Its molecular formula is C25H38O6 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Therapeutic Potential in Arthritis and Asthma :
- Inhibits inflammatory arthritis and collagen-induced arthritis, showing potential as a treatment for inflammatory arthritis (Leung et al., 2003).
- Exhibits anti-inflammatory activity in allergic asthma, reducing inflammatory cell infiltrates in bronchoalveolar lavage fluid (Mckay et al., 2004).
Neuroprotective Effects :
- Protects auditory hair cells from gentamicin-induced toxicity, suggesting neuroprotective effects in the inner ear (Brand et al., 2011).
- Improves cognitive outcome following traumatic brain injury, highlighting its potential in treating neurological conditions (Mountney et al., 2016).
Potential in Cancer Treatment :
- Inhibits cell proliferation in head and neck squamous cell carcinoma, suggesting anticancer properties (Takeda et al., 2007).
Protective Role in Cardiovascular Diseases :
- Reduces inflammatory properties of Staphylococcus aureus α-Toxin, indicating a role in preventing vascular diseases (Pruefer et al., 2002).
Bone Health and Osteoporosis :
- Promotes osteoblast differentiation and mineralization, suggesting its use in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).
- Reduces hypertrophic scar formation in a rabbit ear wounding model, possibly by inhibiting connective tissue growth factor (Ko et al., 2012).
Impact on Metabolic Processes :
- Inhibits glucose uptake and GLUT4 translocation in muscle cells, providing insights into its effects on insulin sensitivity (Li et al., 2016).
Miscellaneous Applications :
- May play a role in reducing the expression of plasminogen activator inhibitor-1 by vascular cells, potentially altering fibrinolytic balance in the vessel wall (Bourcier & Libby, 2000).
Mechanism of Action
Target of Action
3-Hydroxy Simvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is responsible for the production of cholesterol and other isoprenoids . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood and consequently decreasing plasma concentrations of LDL-cholesterol .
Pharmacokinetics
This compound undergoes extensive first-pass extraction in the liver, the primary site of action and the target organ for the inhibition of HMG-CoA reductase . This tissue selectivity results in low systemic exposure of orally administered this compound . The drug is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .
Result of Action
The primary result of this compound’s action is a significant reduction in LDL cholesterol levels . This lipid-lowering effect is beneficial in managing cardiovascular diseases, such as atherosclerosis, angina, and stroke . Moreover, this compound has been documented to offer impressive vasorelaxant activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzymes can affect the disposition of this compound and may lead to drug interactions . Additionally, the gut microbiota and bile acids can potentially impact the bioaccumulation and biotransformation of this compound .
Future Directions
There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Simvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids. The compound interacts with various enzymes, proteins, and biomolecules, including low-density lipoprotein receptors, which are upregulated to enhance the clearance of cholesterol from the bloodstream . Additionally, this compound has been shown to alter the conformation of the enzyme when it binds to its active site .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the viability of certain cancer cell lines, such as human colon cells, by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound affects macrophage polarization and immunomodulatory functions, which are critical in the pathogenesis of atherosclerosis .
Molecular Mechanism
The molecular mechanism of this compound involves the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By binding to the active site of the enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, thereby reducing cholesterol biosynthesis . This inhibition also leads to the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . Additionally, this compound has been shown to exert pleiotropic effects, such as reducing inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective in lowering low-density lipoprotein cholesterol levels over extended periods . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and enzyme activity . The stability and degradation of the compound are crucial factors in determining its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, it may induce toxic effects, such as muscle pathology and liver damage . Studies have also shown that the compound’s efficacy in reducing cholesterol levels reaches a threshold beyond which no further benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the mevalonate pathway, which is crucial for cholesterol biosynthesis . The compound inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to a decrease in the production of mevalonate and subsequent metabolites . This inhibition affects various metabolic processes, including the synthesis of isoprenoids and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound is transported across cell membranes and distributed to various tissues, including the liver, where it exerts its primary effects . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is essential for its activity and function, as it allows the compound to interact with target enzymes and proteins involved in cholesterol biosynthesis . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Simvastatin involves the conversion of Simvastatin to its hydroxy analog through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Simvastatin is dissolved in methanol and treated with sodium borohydride to reduce the lactone ring to a hydroxyl group.", "The resulting mixture is then acidified with hydrochloric acid to protonate the tertiary amine and open the lactone ring.", "The resulting hydroxy acid is then neutralized with sodium hydroxide to form the sodium salt.", "The sodium salt is then acetylated with acetic anhydride and pyridine to protect the hydroxyl group.", "The protected compound is then treated with water to remove the acetyl group and reveal the 3-hydroxy Simvastatin product." ] } | |
CAS No. |
134523-09-4 |
Molecular Formula |
C25H38O6 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |
InChI Key |
WJKSTNFUSXHVRJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
